(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[4-fluoro-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S/c1-26-14(22)9-20-15-11(18)6-4-8-13(15)27-17(20)19-16(23)10-5-2-3-7-12(10)21(24)25/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAANSBCODNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in anticancer and antimicrobial applications. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Structural Overview
The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the fluoro and nitro moieties enhances its pharmacological potential.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
| Molecular Formula | C17H16F N3O4S |
| Molecular Weight | 373.39 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds containing a benzo[d]thiazole core exhibit promising anticancer properties. A study on similar thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation. For instance:
- Compound 9 : IC50 = 1.61 µg/mL against A-431 cells.
- Compound 10 : IC50 = 1.98 µg/mL against the same cell line.
These results suggest that modifications to the benzo[d]thiazole structure can enhance anticancer activity, potentially applicable to (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as well .
Antimicrobial Activity
The compound's structure also implies potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro and fluoro has been correlated with increased antibacterial activity due to enhanced interaction with bacterial targets .
The proposed mechanisms for the biological activity of (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .
- Induction of Apoptosis : The interaction with cellular pathways leading to programmed cell death is a common mechanism observed in anticancer agents derived from thiazole derivatives.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Study on Acetylcholinesterase Inhibition
A study synthesized a series of thiazole-based compounds and evaluated their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, showcasing significant potential for treating Alzheimer’s disease . This suggests that (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may have similar therapeutic applications.
Anticancer Evaluation
In vitro studies on benzothiazole derivatives indicated that modifications to the structure could enhance cytotoxicity against liver cancer cells (Hep3B). Compounds similar to our target showed effective cell cycle arrest at the G2-M phase, indicating potential for further development as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study published in the RSC Advances journal, derivatives of thiazole were synthesized and tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, indicating strong antimicrobial potential .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 6.25 | Pseudomonas aeruginosa |
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research focusing on similar thiazole derivatives has demonstrated their ability to inhibit the proliferation of cancer cells.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of synthesized thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Compounds exhibiting IC50 values below 10 µM were considered promising candidates for further development .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| d6 | 9.5 | MCF7 |
| d7 | 8.7 | MCF7 |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate with various biological targets. These studies help elucidate the mechanism of action at a molecular level.
Findings from Molecular Docking
In silico studies demonstrated that certain derivatives bind effectively to target proteins involved in cancer pathways, suggesting mechanisms for their anticancer activity .
Material Science Applications
Beyond biological applications, compounds like (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can also be explored in material science for developing novel polymers or coatings due to their unique chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
2.1.1. (Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate (CAS 338966-35-1)
- Key Differences: Nitro Group Position: The nitro group is at the para position (4-nitrobenzoyl) vs. ortho (2-nitrobenzoyl) in the target compound. Ester Group: Ethyl ester vs. methyl ester in the target compound. Ethyl esters generally exhibit higher lipophilicity, which may affect solubility and metabolic stability. Isomerism: The (Z)-configuration vs.
2.1.2. Ethyl 2-(2-(1H-Indol-3-Yl)Benzo[d]Thiazol-3(2H)-Yl)-2-Cyanoacetate
- Key Differences: Substituents: An indole group and cyanoacetate moiety replace the nitrobenzoyl imino and fluorine groups. The indole’s aromatic system may enhance π-π stacking, while the cyano group increases polarity . Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux, contrasting with the target compound’s likely stepwise synthesis .
Heterocyclic Analogues with Modified Cores
Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)Thio)Acetate
- Core Structure: Quinazolinone ring instead of benzothiazole.
- Functional Groups: A thioacetate linker and 4-oxo group introduce hydrogen-bonding capabilities distinct from the nitrobenzoyl imino group in the target compound .
Pesticide Methyl Esters (e.g., Metsulfuron Methyl Ester)
- Core Structure : Triazine-based vs. benzothiazole.
Physicochemical and Spectroscopic Properties
Hydrogen Bonding and Crystallography
The 2-nitrobenzoyl group in the target compound may participate in C=O···H-N hydrogen bonds, similar to patterns observed in Etter’s graph set analysis . Comparatively, the (Z)-ethyl analogue’s para-nitro group could lead to weaker dipole interactions, affecting crystal packing .
Q & A
Q. Methodological Tools :
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Column chromatography or recrystallization.
How can researchers optimize reaction yields when imine formation competes with side reactions?
Advanced
Competing side reactions, such as over-oxidation of nitro groups or undesired tautomerization, can be mitigated by:
- Stoichiometric Control : Ensure molar ratios favor the desired imine formation (e.g., 1:1 aldehyde-to-amine ratio) .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis of nitro or ester groups .
- Temperature Modulation : Lower temperatures (e.g., 30°C) during acid-sensitive steps (e.g., HCl-mediated deprotection) prevent decomposition .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 60–85%) may arise from variations in solvent purity or reaction scale. Replicate small-scale trials with controlled conditions (e.g., anhydrous ethanol) are recommended .
What spectroscopic and crystallographic techniques are critical for structural confirmation?
Q. Basic
Q. Advanced Validation :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed vs. calculated m/z) .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses polymorphic stability .
How do hydrogen-bonding patterns influence crystallization, and how can this guide polymorph screening?
Advanced
The nitro and carbonyl groups participate in directional hydrogen bonds, forming supramolecular assemblies. For example:
Q. Methodological Strategy :
- Polymorph Screening : Vary cooling rates and solvent polarity during crystallization.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
- Inert Atmosphere : Argon or nitrogen gas minimizes oxidative degradation .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:
Q. Resolution Strategies :
- Dose-Response Repetition : Test multiple concentrations in triplicate.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may enhance or mask activity .
What computational methods support structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes with thiazole-binding pockets) .
- DFT Calculations : Gaussian software optimizes geometries and calculates electrostatic potential surfaces to rationalize reactivity .
Data Integration :
Compare computational predictions with crystallographic data (e.g., bond lengths, angles) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
